Clinical Efficacy Equivalence to Ambroxol Hydrochloride: Multicenter Randomized Controlled Trial Data
In a multicenter, randomized, double-masked, double-dummy, positive-drug parallel controlled trial (n=240), letosteine (50 mg t.i.d.) demonstrated total effectiveness rates of 95.58% compared to 95.69% for ambroxol hydrochloride (30 mg t.i.d.), with total improvement rates of 99.12% versus 99.14%, respectively [1]. No significant differences were observed in any primary or secondary outcomes (all P-values > 0.05), establishing statistical non-inferiority between the two agents for the treatment of sputum thickening and expectoration difficulty due to acute or chronic respiratory diseases .
| Evidence Dimension | Total clinical effectiveness rate (FAS population) |
|---|---|
| Target Compound Data | 95.58% (108/113 patients) |
| Comparator Or Baseline | Ambroxol hydrochloride: 95.69% (111/116 patients) |
| Quantified Difference | -0.11 percentage points (non-significant; P > 0.05) |
| Conditions | Multicenter RCT; n=240; 50 mg letosteine t.i.d. vs 30 mg ambroxol t.i.d. orally for 5-14 days |
Why This Matters
Procurement decisions based on therapeutic equivalence allow formulary substitution without compromising efficacy, supported by Level I evidence from a head-to-head randomized controlled trial.
- [1] Zhou Y, Sun S, Liu H, Cui L, Chang X, Sun Z. Efficacy and safety of letosteine in the treatment of sputum thickening and expectoration difficulty in patients with respiratory diseases: a multicenter, randomized, double-masked, double dummy, positive drug parallel controlled trial. Pharmazie. 2014;69(11):842-849. PMID: 25985582. View Source
